2-[5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazol-3-yl]-6-iodo-8-methyl-benzo[d][1,3]oxazin-4-one
Overview
Description
2-[5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazol-3-yl]-6-iodo-8-methyl-benzo[d][1,3]oxazin-4-one is a useful research compound. Its molecular formula is C17H9BrClIN4O2 and its molecular weight is 543.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazol-3-yl]-6-iodo-8-methyl-benzo[d][1,3]oxazin-4-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis, and case studies.
The molecular formula of the compound is with a molecular weight of approximately 420.17 g/mol. The structure features a pyrazole ring substituted with bromine and chlorine, an iodo group, and a benzo[d][1,3]oxazin moiety, which may contribute to its diverse biological activities.
Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, including E. coli and S. aureus, with promising results indicating that modifications in the pyrazole structure can enhance antimicrobial efficacy .
Anticancer Properties
The pyrazole scaffold is recognized for its anticancer potential. Studies indicate that compounds containing the pyrazole nucleus demonstrate cytotoxic effects against several cancer cell lines. For example, some derivatives have shown IC50 values comparable to established chemotherapeutics . The mechanism of action often involves inhibition of key enzymes or pathways associated with tumor growth.
Anti-inflammatory Effects
The anti-inflammatory activities of pyrazole derivatives have been well-documented. Compounds similar to the one have been evaluated for their ability to reduce inflammation in animal models, showing effectiveness comparable to standard anti-inflammatory drugs such as indomethacin .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The incorporation of halogen atoms (bromine and iodine) and the pyridine moiety is crucial for enhancing biological activity.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of pyrazole derivatives, a compound structurally similar to This compound was tested on MCF-7 breast cancer cells. The results indicated an IC50 value of 15 µM, suggesting significant cytotoxicity and potential for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects using carrageenan-induced paw edema in rats. The compound exhibited a reduction in edema comparable to that seen with standard anti-inflammatory agents, indicating its potential therapeutic application in inflammatory diseases .
Properties
IUPAC Name |
2-[5-bromo-2-(3-chloropyridin-2-yl)pyrazol-3-yl]-6-iodo-8-methyl-3,1-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrClIN4O2/c1-8-5-9(20)6-10-14(8)22-16(26-17(10)25)12-7-13(18)23-24(12)15-11(19)3-2-4-21-15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUQAMFSOPQGKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(OC2=O)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrClIN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119936 | |
Record name | 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-iodo-8-methyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701119936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736995-63-4 | |
Record name | 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-iodo-8-methyl-4H-3,1-benzoxazin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=736995-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-iodo-8-methyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701119936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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